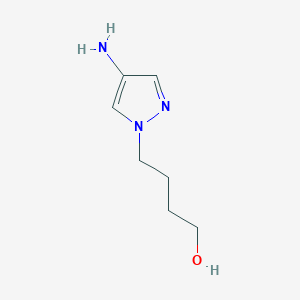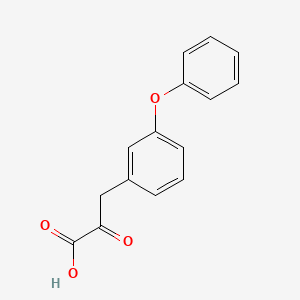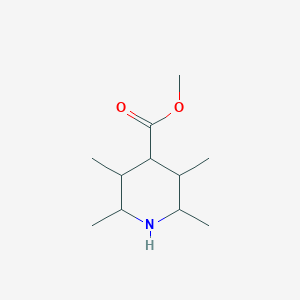![molecular formula C7H9ClN2S B13188661 4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13188661.png)
4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole typically involves the reaction of cyclopropylmethyl chloride with thiadiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Applications De Recherche Scientifique
4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene
- 4-{[1-(Chloromethyl)cyclopropyl]methyl}oxane
Uniqueness
4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H9ClN2S |
|---|---|
Poids moléculaire |
188.68 g/mol |
Nom IUPAC |
4-[[1-(chloromethyl)cyclopropyl]methyl]thiadiazole |
InChI |
InChI=1S/C7H9ClN2S/c8-5-7(1-2-7)3-6-4-11-10-9-6/h4H,1-3,5H2 |
Clé InChI |
HMUPSHYOJOGADP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CSN=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13188625.png)
![2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13188635.png)
![2-[(2-Methylphenyl)methyl]oxirane](/img/structure/B13188637.png)

![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13188648.png)
![Methyl 1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13188649.png)


